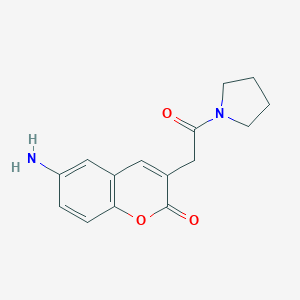

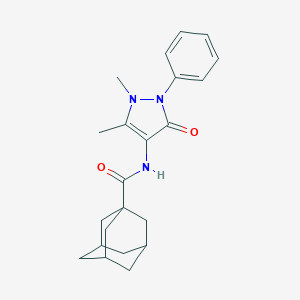

GUANIDINE, 1-(p-CHLOROPHENYL)-3-(4,6-DIMETHYL-2-PYRIMIDINYL)-

Description

Synthesis Analysis

The synthesis of modified guanidines involves the treatment of 2-chloroimidazolinium chlorides with appropriate amines to yield chiral 1,3-dimethyl-2-iminoimidazolidines and their guanidinium salts, as well as 2-iminoimidazolidines with (S)-1-phenylethyl groups on the ring nitrogens . Additionally, the preparation of 1,4,6-triazabicyclooctene systems and 1,4-disubstituted 2-iminoimidazolidines is achieved through cyclizations of protected thioureas and 2-(2-hydroxyethylimino)imidazolidines induced by 2-chloro-1,3-dimethylimidazolinium chloride (DMC) . Furthermore, 1,3-unsubstituted and 1-substituted 2-iminoimidazolidine derivatives are prepared from diamines through cyclization of protected thiourea intermediates with DMC .

Molecular Structure Analysis

The molecular structure of guanidine derivatives is characterized by the presence of iminoimidazolidine or triazabicyclooctene systems. These structures are obtained through cyclization reactions and are significant for their potential chiral superbase properties. The presence of substituents such as phenyl groups or hydroxyethyl groups influences the molecular geometry and the potential reactivity of these compounds .

Chemical Reactions Analysis

Guanidine reacts with alkenones to yield dihydropyrimidinimines, which can lose hydrogen to form 2-pyrimidinamines. These reactions are base-catalyzed and involve elimination of hydrogen . Additionally, a one-pot approach for the synthesis of carbonyl 2-amino-pyrimidines from 1,3-diynes and guanidine has been described, where guanidine serves as the N-C=N source for the construction of pyrimidines .

Physical and Chemical Properties Analysis

Scientific Research Applications

Tautomerism and Molecular Interactions

The study of tautomerism in nucleic acid bases, including pyrimidine derivatives, provides insights into molecular interactions and their effects on tautomeric equilibria. Research by Person et al. (1989) emphasizes the influence of molecular environment on the stability of oxo and hydroxy tautomeric forms, highlighting the potential biological significance of such interactions, particularly in the context of spontaneous mutation and the biological relevance of isolated bases (Person et al., 1989).

Pharmacological Properties

Guanidine derivatives, including the specified compound, possess a wide array of pharmacological properties. Sa̧czewski and Balewski (2009) reviewed the therapeutic applications of guanidine-containing molecules, emphasizing their significance in developing drugs for treating diseases across various therapeutic areas, including CNS disorders, inflammatory conditions, and chemotherapeutics (Sa̧czewski & Balewski, 2009).

Antimicrobial and Antifungal Agents

The role of guanidine compounds as antimicrobial and antifungal agents is critical in addressing the challenge of antimicrobial resistance. Song et al. (2019) explored the structural diversities, bioactivities, and structure-activity relationships of guanidine-containing polyhydroxyl macrolides, highlighting their potential as new antimicrobial agents (Song et al., 2019).

Synthetic Procedures and Medicinal Chemistry

The synthesis and application of guanidine derivatives in medicinal chemistry are of significant interest. Rosales-Hernández et al. (2022) reviewed synthetic procedures for accessing 2-guanidinobenzazoles, emphasizing their potential therapeutic applications and pharmacological activities, including cytotoxic and anti-proliferative effects (Rosales-Hernández et al., 2022).

Epilepsy and GABAergic Alterations

The involvement of guanidine compounds in modulating GABAergic inhibition highlights their potential in understanding and treating epilepsy. De Deyn et al. (1990) discussed the effects of guanidine derivatives on GABA responses, suggesting their role in epileptogenicity and potential pathophysiological importance in conditions like uremia and hyperargininemia (De Deyn et al., 1990).

properties

IUPAC Name |

1-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHAWMLUXSUVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166817 | |

| Record name | Guanidine, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GUANIDINE, 1-(p-CHLOROPHENYL)-3-(4,6-DIMETHYL-2-PYRIMIDINYL)- | |

CAS RN |

16018-51-2 | |

| Record name | Guanidine, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.